Dimefadane hydrochloride, trans-
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Overview
Description
Dimefadane hydrochloride, trans- is a chemical compound with the molecular formula C17H19N.ClH. It is known for its racemic stereochemistry and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of Dimefadane hydrochloride, trans- involves several steps. One common method includes the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity Dimefadane hydrochloride, trans- .
Chemical Reactions Analysis
Dimefadane hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimefadane hydrochloride, trans- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Dimefadane hydrochloride, trans- involves its interaction with specific molecular targets, including receptors and enzymes. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of these neurotransmitters, leading to its observed effects .
Comparison with Similar Compounds
Dimefadane hydrochloride, trans- can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds have antihistamine properties but differ in their specific molecular targets and effects.
Promethazine: Similar in its sedative effects but has different chemical structures and mechanisms of action.
Chlorpheniramine: Another antihistamine with a different chemical structure and pharmacological profile.
The uniqueness of Dimefadane hydrochloride, trans- lies in its specific stereochemistry and its distinct effects on neurotransmitter pathways .
Properties
CAS No. |
86946-43-2 |
---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m1./s1 |
InChI Key |
XLFKPSXGNJGVCH-PPPUBMIESA-N |
Isomeric SMILES |
CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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